Desmosterol sulfate

Übersicht

Beschreibung

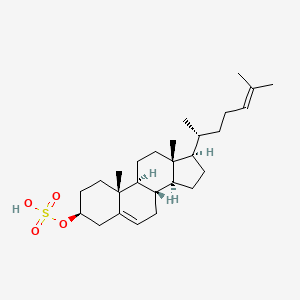

Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The product name is desmosterol sulfate, and its CAS Number is 54378-86-8. It has a molecular weight of 464.71 and a molecular formula of C27H44O4S .

Synthesis Analysis

Desmosterol is the most abundant intermediate involved in cholesterol biosynthesis . The synthesis of desmosterol was much less than either lanosterol or 7-dehydrocholesterol . There was measurable synthesis of dihydro-t-MAS, indicating that saturation of the side chain double bond can occur before total demethylation of t-MAS .

Molecular Structure Analysis

Desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The only difference between desmosterol and cholesterol is a double bond located on the side chain between C24 and C25 .

Chemical Reactions Analysis

Desmosterol plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . A transcriptomic measurement revealed that the genes enrolled in the oxidative process and cholesterol homeostasis pathway were significantly down-regulated by DES treatment .

Physical And Chemical Properties Analysis

Desmosterol sulfate is a naturally occurring sterol sulfate that plays a crucial role in regulating cellular functions. It is synthesized from desmosterol, a precursor of cholesterol, and is found in various tissues and fluids of the human body.

Wissenschaftliche Forschungsanwendungen

Role in Reproductive Biology

Desmosterol sulfate has been identified as a major component in the reproductive biology of male hamsters. Studies have found that desmosterol and its sulfate form a significant part (60%) of the sterol fraction in hamster spermatozoa, with cholesterol representing only 10% of this fraction. The concentration of desmosteryl sulfate associated with spermatozoa increases significantly during their transit through the epididymis, while unesterified desmosterol remains unchanged. This indicates a potential role of desmosterol sulfate in sperm maturation and reproductive processes (Legault et al., 1979). Another study supports these findings by identifying desmosteryl sulfate as composing 95% of the sterol sulfate fraction of hamster epididymal spermatozoa, highlighting its significance in reproductive biology (Bleau & Vandenheuvel, 1974).

Biochemical Sulfation and Desulfation Processes

Research on steroid sulfation, including compounds like desmosterol sulfate, has evolved significantly. Initially thought to be merely a solubilization step for renal secretion, sulfated steroids like desmosterol sulfate are now considered to represent a circulating pool of steroid precursors. These precursors are bioavailable for cellular desulfation, thereby contributing to downstream steroid signaling. This understanding highlights the broader physiological and pathological implications of steroid sulfation and desulfation processes (Mueller & Foster, 2018).

Analytical Techniques

A high-performance liquid chromatographic method has been developed to separate and quantify cholesterol, desmosterol, and cholesterol sulfate in human spermatozoa and seminal plasma. This method provides a reliable technique for quantitative analysis of these sterols, including desmosterol sulfate, in various biological samples, thereby aiding in further research and understanding of its roles (Sion et al., 2001).

Environmental and Industrial Applications

Desmosterol sulfate's role extends beyond biological contexts. In environmental science and industry, sulfate and sulfation processes are critical. For instance, studies on biological sulfate removal from wastewater and the optimization of processes like microaeration for biogas desulfurization highlight the importance of understanding sulfation chemistry. While these studies may not directly involve desmosterol sulfate, they underscore the significance of sulfate chemistry in environmental and industrial applications (Genschow et al., 1996; Pokorna-Krayzelova et al., 2017).

Safety And Hazards

When handling desmosterol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Desmosterol has been found to modulate inflammatory response and oxidative stress pathways, which may be helpful in anti-oxidation treatment and immunotherapy in the future . Moreover, maintaining desmosterol levels could lead to alleviating inflammation . Desmosterol also plays an important role in repairing inflamed, demyelinated lesions, most notably found in multiple sclerosis patients .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25H,6,8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBYFPSXXVLWQV-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969486 | |

| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

CAS RN |

54378-86-8 | |

| Record name | Desmosterol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine](/img/structure/B1214288.png)